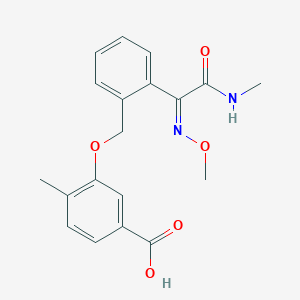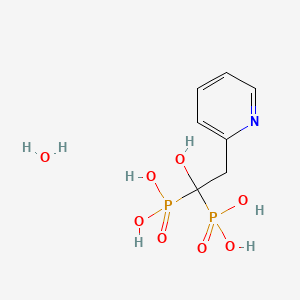
(1-Hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid typically involves the reaction of 2-pyridylacetic acid with phosphorus trichloride and phosphorous acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
(1-Hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
(1-Hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of (1-Hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid involves the inhibition of farnesyl pyrophosphate synthase, an enzyme critical for osteoclast function. By inhibiting this enzyme, the compound prevents the formation of essential lipids required for osteoclast activity, thereby reducing bone resorption and increasing bone mineral density .
Comparación Con Compuestos Similares
Similar Compounds
Alendronate: Another bisphosphonate used in the treatment of osteoporosis.
Ibandronate: Known for its high potency and used in similar therapeutic applications.
Zoledronate: A more potent bisphosphonate with a longer duration of action.
Uniqueness
Compared to these similar compounds, (1-Hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid is unique due to its specific binding affinity to hydroxyapatite in bone and its relatively favorable side effect profile .
Propiedades
Fórmula molecular |
C7H13NO8P2 |
|---|---|
Peso molecular |
301.13 g/mol |
Nombre IUPAC |
(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid;hydrate |
InChI |
InChI=1S/C7H11NO7P2.H2O/c9-7(16(10,11)12,17(13,14)15)5-6-3-1-2-4-8-6;/h1-4,9H,5H2,(H2,10,11,12)(H2,13,14,15);1H2 |
Clave InChI |
LOXDMIJMAYJQJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-Amino-3-(3-Fluoro-4-Hydroxyphenyl)-1h-Pyrazolo[3,4-D]pyrimidin-1-Yl]methyl}-5-Methyl-3-(2-Methylphenyl)quinazolin-4(3h)-One](/img/structure/B13444923.png)
![2,2,2-trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate](/img/structure/B13444938.png)
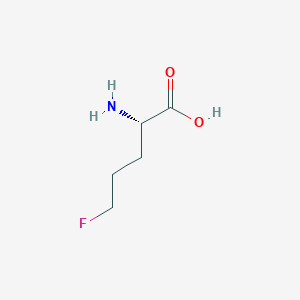

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate](/img/structure/B13444953.png)
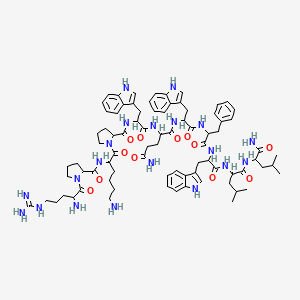
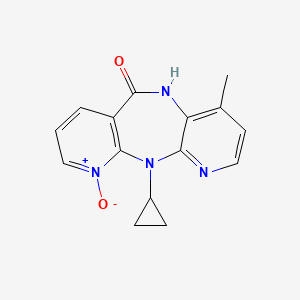
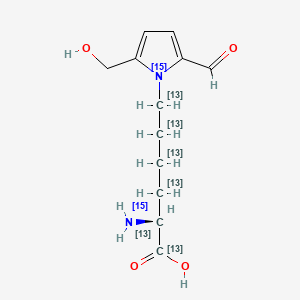
amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13444966.png)
![sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate](/img/structure/B13444972.png)
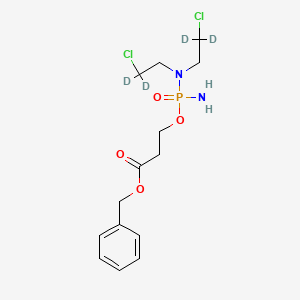
![4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13444979.png)
![pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-oxopropanoate](/img/structure/B13444981.png)
